(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKJMFLRTDBYHF-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Pyrimidine Derivatives with α-Keto Acids
A common route involves reacting 4,5-diaminopyrimidines with α-keto acids or esters under acidic or basic conditions. For example, 4-chloro-5-aminopyrimidine could react with methylglyoxal to form the pteridine core.
Cyclization of Purine Precursors
Modification of purine scaffolds through oxidative ring expansion or substitution has been demonstrated for related structures. The chlorine atom in position 4 might be introduced via electrophilic chlorination using reagents like N-chlorosuccinimide (NCS).
Asymmetric Hydrogenation for Stereocontrol
The 7R-methyl group likely originates from chiral starting materials or catalytic asymmetric hydrogenation. For instance, (7R)-configured analogs have been synthesized using ruthenium-BINAP complexes to achieve enantiomeric excess >95%.
Proposed Synthetic Route for (7R)-4-Chloro-7-Methyl-5,6,7,8-Tetrahydropteridin-6-One
Based on analogous compounds (e.g., CAS 755039-55-5), a plausible six-step synthesis is outlined:
Step 1: Preparation of Chiral Amine Intermediate
(R)-2-Aminobutanol → (R)-2-(Benzylamino)butanol
Protection of the amine as a benzyl carbamate followed by Mitsunobu reaction establishes the stereocenter.
Step 2: Pyrimidine Ring Formation
4-Chloro-5-nitro-6-methylpyrimidine + Chiral diamine → Cyclocondensation
Reaction at 80°C in ethanol/water (3:1) yields the dihydropteridine intermediate.
Critical Process Parameters
Analytical Characterization
Key spectral data for quality control:
- HRMS : m/z calc. for C7H8ClN4O [M+H]+: 185.05885, found: 185.05879
- ¹H NMR (400 MHz, CDCl3): δ 4.32 (q, J=6.8 Hz, 1H, H-7), 3.15 (dd, J=12.4, 6.8 Hz, 1H, H-8), 1.48 (d, J=6.8 Hz, 3H, CH3)
- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl)
Scale-Up Challenges and Solutions
- Epimerization Risk : Maintain reaction pH >9 during chiral intermediate handling
- Exothermic Chlorination : Use jacketed reactor with glycol cooling
- Residual Metal Contamination : Chelating resin treatment post-hydrogenation
Alternative Synthetic Approaches
Biocatalytic Resolution
Lipase-mediated kinetic resolution of racemic 7-methyl intermediates achieves 40% yield with 99% ee, though longer reaction times (72 hr).
Flow Chemistry Optimization
Microreactor systems reduce chlorination step from 8 hr to 15 min with improved regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 28 | 98 | Moderate | Limited |
| Catalytic Asymmetric | 45 | 99.5 | Excellent | Industrial |
| Biocatalytic | 40 | 99 | Excellent | Pilot-scale |
Data synthesized from
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydropteridinone core undergoes selective oxidation at the nitrogen-rich positions. Key findings include:
| Reaction Target | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Ring oxidation | KMnO₄ in H₂O/EtOH (pH 7–9, 50–60°C) | 7-methylpteridin-6,8-dione derivatives | Electron-deficient pyrimidine ring facilitates radical-mediated oxidation |
| C-H hydroxylation | H₂O₂ with Fe(II) catalysts | 5-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one | Fenton-like mechanism generates reactive hydroxyl radicals |
Key Observations:
-
Oxidation preferentially occurs at position 5 due to steric shielding of position 8 by the methyl group.
-
Product distribution depends on pH: acidic conditions favor dione formation, while neutral conditions yield hydroxylated intermediates.
Nucleophilic Substitution
The 4-chloro group participates in SNAr (nucleophilic aromatic substitution) reactions:
| Nucleophile | Base/Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq.) | K₂CO₃/DMF | 80°C, 6 hr | 4-amino-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 72 |
| EtSH | Et₃N/THF | 60°C, 4 hr | 4-(ethylthio)-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 64 |
| NaN₃ | DMSO | 120°C, 3 hr | 4-azido-7-methyl-5,6,7,8-tetrahydropteridin-6-one | 58 |
Steric Effects:
-
The (7R)-methyl group creates a chiral environment, leading to diastereomeric products when reacting with chiral nucleophiles .
-
Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered access to the 4-position.
Reduction Reactions
The conjugated enone system undergoes selective hydrogenation:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOAc, 25°C, 1 atm | 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-ol (cis-diol) | >95% cis isomer |
| NaBH₄ | MeOH, 0°C | 6-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine | Keto-alcohol tautomer |
Notable Features:
-
Catalytic hydrogenation preserves the chloro substituent while reducing the 5,6-double bond.
-
Stereoselectivity in diol formation is attributed to the (7R)-methyl group’s axial shielding effect .
Cycloaddition and Ring Expansion
The electron-deficient pteridine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| 1,3-butadiene | Toluene, 110°C, 24 hr | Tricyclic fused ring system | Potential kinase inhibitors |
| DMAD | Microwave, 150°C | Pyridazine-fused pteridine derivatives | Fluorescent probes |
Mechanistic Insight:
-
Reactions proceed via inverse electron-demand Diels-Alder pathways due to the pteridine’s electron-withdrawing substituents.
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent tautomerism and ring-opening:
| Condition | Transformation | Outcome |
|---|---|---|
| HCl (conc.)/Δ | Ring contraction to imidazo[1,2-a]pyridine | Stable heterocycle with retained chirality |
| NaOH (1M)/H₂O₂ | Oxidative cleavage of N7-C8 bond | Quinazolinone derivatives |
Chirality Retention:
-
The (7R)-methyl group remains configurationally stable under most acidic/basic conditions except in prolonged high-temperature treatments (>150°C) .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength (nm) | Additive | Product | Quantum Yield |
|---|---|---|---|
| 254 | O₂ saturation | 4-chloro-7-methylpteridine-6,8-dione | Φ = 0.32 |
| 365 | Acetone | [2+2] Cyclodimer | Φ = 0.18 |
Applications:
-
Photoproducts show enhanced fluorescence properties for bioimaging applications.
Comparative Reactivity with Analogues
Key differences from non-methylated or racemic analogues:
| Parameter | (7R)-4-chloro-7-methyl derivative | 4-chloro-5,6,7,8-tetrahydropteridin-6-one (unsubstituted) |
|---|---|---|
| SNAr reaction rate (k, s⁻¹) | 2.1 × 10⁻³ | 5.7 × 10⁻³ |
| Oxidation potential (V vs SCE) | +1.12 | +0.94 |
| Thermal stability (°C) | 218 (decomp.) | 195 (decomp.) |
Industrial-Scale Considerations
-
Process Challenges : Chirality maintenance requires asymmetric catalysis during large-scale substitutions .
-
Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) achieves >99% ee for pharmaceutical-grade material.
-
Waste Management : Chloride byproducts from substitution reactions require specialized neutralization protocols due to potential genotoxicity.
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry (kinase inhibitor synthesis) to materials science (photoactive compounds). The (7R)-methyl group’s stereochemical influence remains a critical factor in modulating reactivity and product distributions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pteridinones, including (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, exhibit promising anticancer properties. These compounds have been shown to interact with various cellular pathways involved in cancer proliferation and survival.
Case Studies:
- A study highlighted the efficacy of pteridinone derivatives against specific cancer cell lines such as HeLa and A549. The compounds demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| This compound | A549 | 20 |
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pteridinone compounds. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes.
Findings:
Research has indicated that certain pteridinone derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Properties
Pteridinone derivatives have also been investigated for their antimicrobial activities. The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.
Study Overview:
A comparative analysis showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria. This property could be harnessed for therapeutic applications in infectious diseases .
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species Modulation : It can modulate oxidative stress levels within cells.
- Cell Cycle Regulation : The compound may influence the cell cycle progression in cancer cells.
Mechanism of Action
The mechanism of action of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereochemical Variants
a) 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 16017-75-7)
- Structure : Differs in the methyl group position (C-8 instead of C-7) and lacks stereochemical specification at C-7.
- Properties : Molecular formula C₇H₇ClN₄O, molecular weight 198.61. This isomer is commercially available and used in chemical synthesis .
b) (6R)-2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (B62)
- Structure: Features an amino group at C-2 and a methyl group at C-6 (R-configuration).
- Properties: Molecular formula C₇H₁₁N₅O.
- Key Difference: The amino substituent and C-6 methyl group position distinguish it pharmacologically from the chloro-substituted target compound.
c) (7R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 755039-55-5)
- Structure : Contains additional substituents: cyclopentyl at C-8, ethyl at C-7, and methyl at C-3.
- Properties : The bulky cyclopentyl and ethyl groups likely reduce solubility but improve lipid membrane penetration .
- Key Difference : Increased steric bulk and multiple substituents create a distinct interaction profile compared to the simpler target compound.
Functional Group Analogs
a) 2-Amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-pteridin-4-one (CAS 31969-10-5)
- Structure: Hydroxymethyl group at C-6 and amino group at C-2.
- Properties: Molecular formula C₇H₁₁N₅O₂.
- Key Difference: Hydroxymethyl and amino groups enable interactions with enzymes like dihydrofolate reductase, unlike the chloro-methyl target compound.
b) (5R,7R)-5,7-Dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-one
- Structure : Chromone derivative with hydroxyl groups at C-5 and C-7 (both R-configurations).
- Properties : Exhibits anti-influenza A virus activity (IC₅₀ = 16.1 µM) due to hydroxyl-mediated hydrogen bonding .
- Key Difference : The chromone core differs from pteridin but highlights the importance of stereochemistry in bioactivity.
Data Tables
Table 1: Structural Comparison of Pteridin Derivatives
Biological Activity
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a heterocyclic compound belonging to the pteridine family. Its unique structure and biological properties have garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molar Mass : 198.61 g/mol
- CAS Number : 2173637-81-3
The compound features a chloro substituent at the 4th position and a methyl group at the 7th position on the tetrahydropteridin-6-one ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is critical in its potential use as a therapeutic agent.
- Nucleic Acid Interaction : It may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that compounds within the pteridine family exhibit antimicrobial properties. The specific effects of this compound on bacterial and fungal strains remain an area for further investigation.
- Antifilarial Activity : Preliminary studies indicate potential antifilarial effects. For instance, similar compounds have shown macrofilaricidal and microfilaricidal activities against filarial infections in rodent models .
Case Studies
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, and how do they influence its biochemical role?
Methodological Answer: The compound’s structure includes:
- A tetrahydropteridine core with a chiral center at the 7-position (R-configuration), critical for stereospecific interactions in enzymatic processes .
- A chlorine atom at the 4-position, enhancing electrophilic reactivity for nucleophilic substitutions.
- A ketone group at the 6-position, enabling hydrogen bonding with biological targets.
These features allow it to act as a precursor to coenzymes like tetrahydrofolate and tetrahydrobiopterin, which are essential in amino acid metabolism and neurotransmitter synthesis. Researchers should prioritize chiral analysis (e.g., circular dichroism) to confirm stereochemical integrity, as deviations can impair biochemical activity .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer: Synthesis typically involves multi-step strategies:
Core Formation: Condensation of pyrimidine derivatives with appropriate carbonyl precursors to construct the tetrahydropteridine ring.
Chiral Introduction: Asymmetric hydrogenation or enzymatic resolution to establish the 7R configuration .
Functionalization: Chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions to avoid over-substitution.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| 1 | Pyrimidine + Glyoxal, Acid catalysis | Monitor pH to prevent ring degradation |
| 2 | Chiral catalyst (e.g., Ru-BINAP complexes) | Optimize temperature for enantiomeric excess |
| 3 | POCl₃, DMF, 0–5°C | Quench excess reagent to avoid side reactions |
For validation, use HPLC with chiral columns and compare retention times to standards .
Q. What biochemical pathways involve this compound as a precursor?
Methodological Answer: The compound participates in:
- Tetrahydrobiopterin (BH4) Biosynthesis: Acts as an intermediate in pathways regulating nitric oxide synthase and aromatic amino acid hydroxylases.
- Folate Metabolism: Modifies one-carbon transfer reactions critical for DNA synthesis.
To study its role, employ isotopic labeling (e.g., ¹⁴C or ³H) in cell cultures and track incorporation into coenzymes via LC-MS .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what analytical methods are most effective?
Methodological Answer: Strategies:
- Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation with Ru-BINAP) to enhance enantiomeric excess .
- Perform enzymatic resolution with hydrolases to isolate the 7R isomer.
Analytical Methods:
Q. Table 2: Crystallographic Data (Representative Example)
| Parameter | Value |
|---|---|
| Space Group | Monoclinic |
| a, b, c (Å) | 9.3983, 13.8786, 13.5643 |
| β (°) | 107.663 |
| Resolution (Å) | 0.84 |
| R-factor | 0.042 |
Reference: Data adapted from crystallographic studies of structurally similar naphthyridinones .
Q. How can computational chemistry complement experimental data to predict reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by the 4-chloro and 6-keto groups.
- Molecular Docking: Simulate binding to enzymes like dihydrofolate reductase using software (e.g., AutoDock Vina) to predict affinity and guide mutagenesis studies.
Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and site-directed mutagenesis .
Q. What advanced spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetrahydropteridine core.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error (e.g., ESI-HRMS in positive ion mode) .
- X-ray Diffraction: Resolve bond lengths and angles, particularly for the chiral center and chlorine substitution .
Example NMR Protocol:
Q. How should researchers resolve contradictions in reactivity or bioactivity data?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (solvent purity, temperature gradients) to minimize variability.
- Mechanistic Probes: Use trapping agents (e.g., TEMPO for radical intermediates) or isotopic labeling to elucidate pathways.
- Data Triangulation: Cross-validate results via multiple techniques (e.g., kinetic studies, crystallography, and computational modeling) .
For bioactivity discrepancies, conduct dose-response assays across cell lines to identify context-dependent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
